![molecular formula C26H20ClFN4O2 B2963877 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1185117-06-9](/img/structure/B2963877.png)

2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

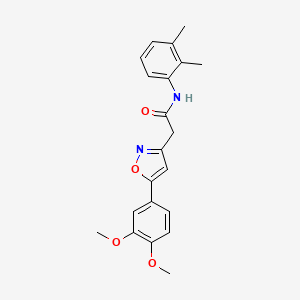

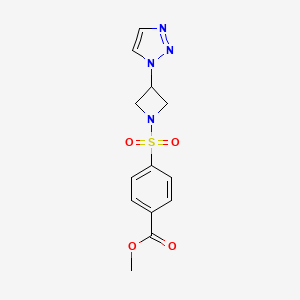

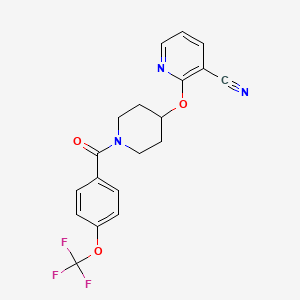

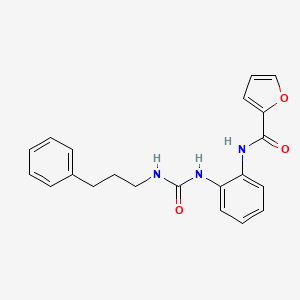

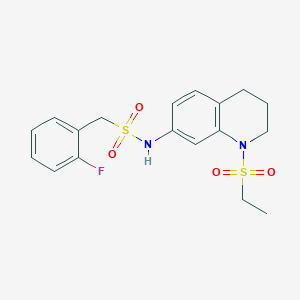

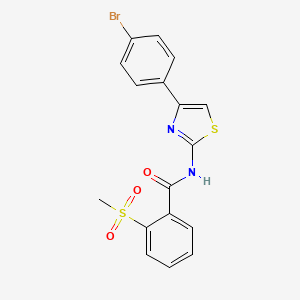

The compound is a complex organic molecule with multiple functional groups. It contains a pyrimidinone group, an indole group, a benzyl group, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired route of synthesis and the available starting materials .Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its IUPAC name. It appears to contain a pyrimidinone ring fused with an indole ring, with various substituents attached .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, it might have a high melting point due to the presence of multiple aromatic rings .Scientific Research Applications

Antimicrobial Activity

- A series of acetamide derivatives, including some with structural similarities to the compound , were synthesized and evaluated for their antibacterial and antifungal activities. Certain derivatives demonstrated promising activities against various pathogenic microorganisms, highlighting the potential use of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Photochemical and Thermochemical Modeling

- Benzothiazolinone acetamide analogs were studied for their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds showed good light harvesting efficiency (LHE) and free energy of electron injection, indicating their usefulness in photovoltaic cells. The study also explored the non-linear optical (NLO) activity of these compounds, offering insights into their application in the development of NLO materials (Mary et al., 2020).

Biopharmaceutical Properties

- Investigations into the physicochemical and biopharmaceutical properties of a thrombin inhibitor compound similar in complexity to the one revealed insights into its absorption characteristics and potential for controlled release formulation. The study emphasized the importance of surface area and particle suspension in the absorption process, offering valuable information for the formulation of similar compounds (Euler et al., 2004).

Antioxidant Properties

- Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity. Several compounds exhibited significant activity, highlighting the potential for developing new antioxidant agents based on acetamide derivatives (Gopi & Dhanaraju, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClFN4O2/c1-16-10-11-22-18(12-16)24-25(32(22)14-23(33)30-21-9-5-4-8-20(21)28)26(34)31(15-29-24)13-17-6-2-3-7-19(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKXUAASTKWGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2963795.png)

![3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2963796.png)

![6-Formyl-2,4-dimethyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2963800.png)

![N-(2-ethoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2963804.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2963808.png)